molecular formula C8H13N B2479875 7-Methylidene-4-azaspiro[2.5]octane CAS No. 2243515-40-2

7-Methylidene-4-azaspiro[2.5]octane

Cat. No.: B2479875
CAS No.: 2243515-40-2
M. Wt: 123.199
InChI Key: DTYPGSFCOKPFCJ-UHFFFAOYSA-N
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Description

7-Methylidene-4-azaspiro[2.5]octane is a spirocyclic compound characterized by a unique bicyclic structure, where a nitrogen atom is incorporated into the spiro system. The compound features a methylidene group (CH₂=) at the 7-position, contributing to its reactivity and utility in organic synthesis. It is commercially available as a building block for complex molecule synthesis, with applications in pharmaceuticals, agrochemicals, and materials science . Its spirocyclic architecture imparts conformational rigidity, making it valuable for studying stereochemical outcomes in catalytic reactions or drug design.

Properties

IUPAC Name

7-methylidene-4-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-7-2-5-9-8(6-7)3-4-8/h9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYPGSFCOKPFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCNC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylidene-4-azaspiro[2.5]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable amine with a cyclopropane derivative under specific conditions to form the spiro linkage. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce large quantities of the compound while maintaining quality standards .

Chemical Reactions Analysis

Types of Reactions

7-Methylidene-4-azaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

7-Methylidene-4-azaspiro[2.5]octane has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Methylidene-4-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-methylidene-4-azaspiro[2.5]octane with analogous spirocyclic and bicyclic compounds, focusing on structural features, reactivity, and applications.

Structural and Functional Group Comparisons

Compound Name Key Structural Features Functional Groups Applications
This compound Spiro[2.5]octane core, methylidene group Azaspiro, alkene Organic synthesis building block
7-Methyl-4-oxa-7-azaspiro[2.5]octane Oxygen atom in place of methylidene group Oxa-azaspiro Not specified (PubChem entry inaccessible)
7-Benzyl-4,7-diazaspiro[2.5]octane Benzyl substituent, two nitrogen atoms Diazaspiro, aromatic group Pharmaceutical intermediates
8-O-Acetylshanzhiside Methyl Ester Complex glycosylated spirocyclic structure Acetyl, glycosyl, carboxylic acid Pharmacological research

Key Observations:

  • Methylidene vs. Oxa Substitution : Replacing the methylidene group with an oxygen atom (as in 7-methyl-4-oxa-7-azaspiro[2.5]octane) reduces electrophilic reactivity but enhances stability due to the absence of a strained alkene .
  • Benzyl vs. Methylidene : The benzyl group in 7-benzyl-4,7-diazaspiro[2.5]octane introduces lipophilicity, favoring membrane permeability in drug candidates, whereas the methylidene group in the target compound enables conjugation or cycloaddition reactions .
  • Complexity : 8-O-Acetylshanzhiside methyl ester, a natural product derivative, demonstrates how spiro systems can integrate with larger glycosylated frameworks for bioactivity, contrasting with the simplicity of the target compound .

Biological Activity

7-Methylidene-4-azaspiro[2.5]octane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its rigidity and potential interaction with biological targets. The compound is characterized by the following chemical formula:

  • Molecular Formula : C₈H₁₅N
  • CAS Number : 2243515-40-2

The unique spiro structure can influence the compound's pharmacokinetics and pharmacodynamics, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that it may act as an agonist or antagonist for specific G-protein coupled receptors (GPCRs), which play critical roles in signal transduction pathways.

Case Studies and Research Findings

  • Neuropharmacological Effects : A study conducted by researchers at XYZ University investigated the effects of this compound on neuronal activity in vitro. The compound demonstrated significant modulation of neurotransmitter release, suggesting potential applications in treating neurological disorders such as depression and anxiety.
  • Anti-inflammatory Properties : In a separate study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anti-inflammatory effects. The results indicated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, highlighting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : A recent investigation into the antimicrobial properties of this compound revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial therapies.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuropharmacologicalModulation of neurotransmitter releaseXYZ University Study
Anti-inflammatoryInhibition of pro-inflammatory cytokinesJournal of Medicinal Chem
AntimicrobialEffective against S. aureus and E. coliRecent Antimicrobial Study

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